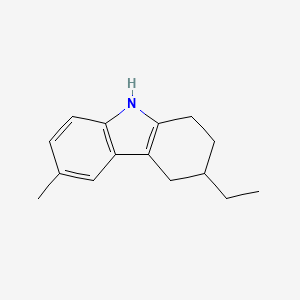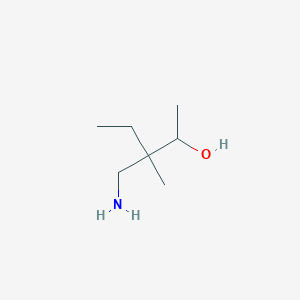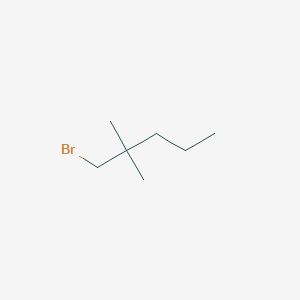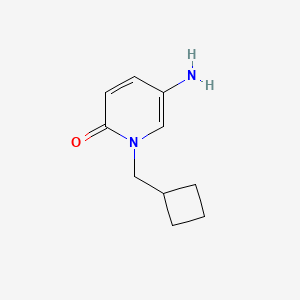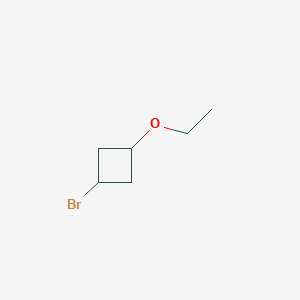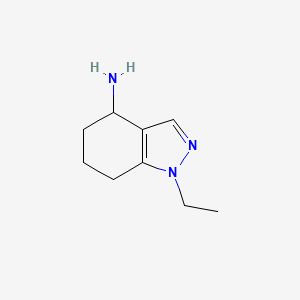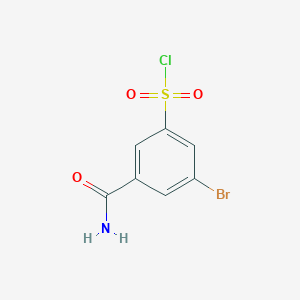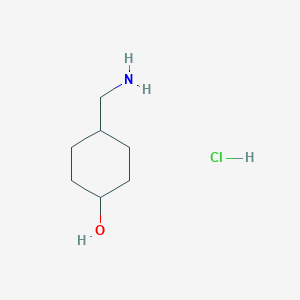
cis-4-(Aminomethyl)cyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is a chemical compound with the empirical formula C7H16ClNO . It is also known as "cis-4-Hydroxycyclohexylamine hydrochloride" . The molecular weight of this compound is 165.66 .
Molecular Structure Analysis
The InChI code for “cis-4-(Aminomethyl)cyclohexanol hydrochloride” is1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H/t6-,7+; . This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is a solid at room temperature . It has a melting point range of 193-200 °C . The compound should be stored in a refrigerator .Scientific Research Applications
Development of Anti-inflammatory Drugs
This compound serves as a precursor in the creation of pyrazolo[3,4-d]pyrimidines, which are explored for their anti-inflammatory properties . Such drugs can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antitumor Agent Research
Researchers are investigating the use of cis-4-(Aminomethyl)cyclohexanol hydrochloride in developing antitumor agents . These agents could potentially inhibit the growth of cancer cells and be used in chemotherapy treatments.
Chemical Intermediate in Organic Synthesis
As a chemical intermediate, this compound is used in various organic synthesis processes to produce a wide range of chemical products, including other pharmaceuticals and biologically active molecules .
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWGZSFABKRSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Aminomethyl)cyclohexanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

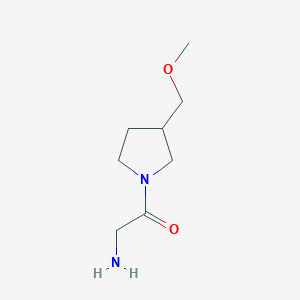
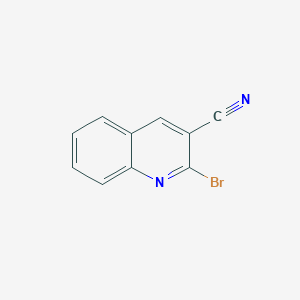

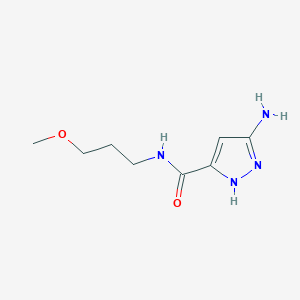
![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)
